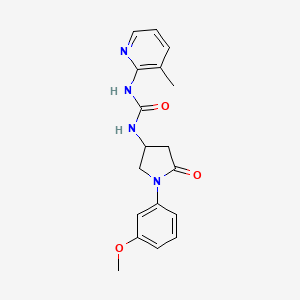
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C18H20N4O2 with a molecular weight of approximately 336.38 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. A study demonstrated that derivatives with similar structural motifs inhibited cell proliferation in human cancer cells, suggesting potential as anticancer agents .
Antimicrobial Activity
The biological evaluation of related compounds has revealed antimicrobial properties. For example, certain pyrrolidine derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial effects, warranting further investigation .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been noted in various studies. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress. Research into similar compounds has shown their ability to cross the blood-brain barrier, which is crucial for neuroprotective applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the methoxy and pyridine groups can significantly influence potency and selectivity. For instance, variations in substituents on the phenyl ring have been linked to enhanced activity against specific targets .
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Pyridine group | Increases binding affinity to target enzymes |
Case Studies
- Anticancer Study : A series of experiments conducted on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that compounds with similar structures induced apoptosis and inhibited cell migration.
- Antimicrobial Assessment : In vitro tests showed that related pyrrolidine compounds had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-4-8-19-17(12)21-18(24)20-13-9-16(23)22(11-13)14-6-3-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGMPJWBZJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













